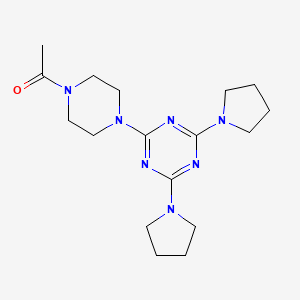
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine, also known as ADPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine involves its ability to bind to specific target molecules, such as enzymes or receptors. This binding can lead to changes in the activity or function of the target molecule, which can be used to investigate various biological processes.
Biochemical and Physiological Effects
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases and kinases. It has also been found to bind to a number of receptors, including adenosine and dopamine receptors, and to modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are a number of future directions for research on 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine. One area of interest is the development of new drugs and therapies based on the compound. 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the compound's effects on various biological systems, including the immune system and the nervous system. Finally, there is interest in developing new methods for synthesizing and purifying 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine, as well as improving our understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine involves the reaction of 4,6-dichloro-1,3,5-triazine with piperazine and pyrrolidine in the presence of acetic anhydride. This reaction yields a white crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the investigation of various biological processes, including protein-protein interactions, enzyme kinetics, and receptor binding studies. 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has also been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-14(25)21-10-12-24(13-11-21)17-19-15(22-6-2-3-7-22)18-16(20-17)23-8-4-5-9-23/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHZNXXJPLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)


![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)

